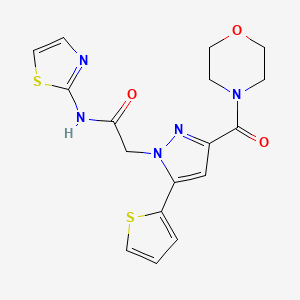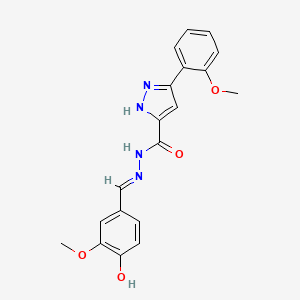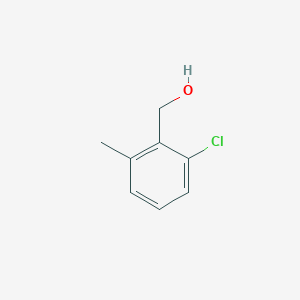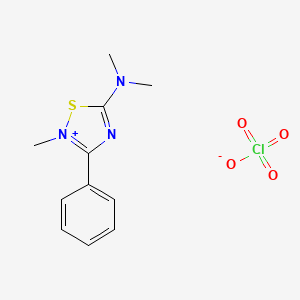
2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Compounds with structural similarity to the queried molecule, specifically pyrazole-acetamide derivatives, have been investigated for their antioxidant activities. For example, coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity in vitro, as assessed by various assays such as DPPH, ABTS, and FRAP (Chkirate et al., 2019).
Antimicrobial Properties
Research on related compounds, including thiazole derivatives synthesized with a pyrazole moiety, showed noteworthy antibacterial and antifungal activities. For instance, certain thiazole derivatives displayed significant efficacy against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger (Saravanan et al., 2010).
Optoelectronic Applications
Thiazole-based compounds, similar in structure to the queried molecule, have been explored for their optoelectronic properties. A study on thiazole-based polythiophenes revealed their potential in optoelectronic applications due to their significant optical band gaps and satisfactory switching times (Camurlu & Guven, 2015).
Analgesic Properties
Some novel thiazole derivatives, which incorporate a pyrazole moiety similar to the molecule , have been synthesized and shown to possess analgesic properties. Research indicates that these compounds, when tested in mice, exhibited mild to good analgesic activities (Saravanan et al., 2011).
Anti-Inflammatory Activity
Derivatives of the compound, particularly those involving acetamide structures with substitutions on the thiazole ring, have demonstrated anti-inflammatory activity in studies. Certain synthesized derivatives showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Enzyme Inhibitory Activity
Compounds structurally related to 2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide have been evaluated for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) (Cetin et al., 2021).
Antitumor Properties
Research has been conducted on thiazole-based compounds for their potential antitumor properties. Various synthesized derivatives have shown promising results in in vitro screenings against different cancer cell lines, indicating their potential as anticancer agents (Horishny et al., 2020).
Eigenschaften
IUPAC Name |
2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c23-15(19-17-18-3-9-27-17)11-22-13(14-2-1-8-26-14)10-12(20-22)16(24)21-4-6-25-7-5-21/h1-3,8-10H,4-7,11H2,(H,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKWQUHCMFPPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorophenyl)thio)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2402583.png)


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2402587.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2402590.png)

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402594.png)
![N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2402595.png)


![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)
